3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan
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Overview
Description
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan is a complex organic compound characterized by its furan ring structure substituted with nitro and trinitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan typically involves the nitration of furan derivatives. The process begins with the preparation of 2,5-dinitrofuran, which is then subjected to further nitration to introduce the trinitrophenyl groups. The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid, under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of nitration reactions. The production is carefully monitored to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenyl derivatives: These compounds share similar structural features and reactivity.
Nitrofurans: Compounds like nitrofurantoin have similar nitro and furan functionalities.
Trinitroaniline derivatives: These compounds also contain multiple nitro groups and exhibit similar chemical behavior
Uniqueness
3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65418-97-5 |
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Molecular Formula |
C16H5N7O15 |
Molecular Weight |
535.25 g/mol |
IUPAC Name |
3-nitro-2,5-bis(2,4,6-trinitrophenyl)furan |
InChI |
InChI=1S/C16H5N7O15/c24-17(25)6-1-8(19(28)29)14(9(2-6)20(30)31)13-5-12(23(36)37)16(38-13)15-10(21(32)33)3-7(18(26)27)4-11(15)22(34)35/h1-5H |
InChI Key |
CRXKCCANBCKBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=CC(=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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